molecular formula C6H13NO B578727 (1R,3S)-3-methoxycyclopentan-1-amine CAS No. 1268522-02-6

(1R,3S)-3-methoxycyclopentan-1-amine

Cat. No.: B578727
CAS No.: 1268522-02-6
M. Wt: 115.176
InChI Key: BVILPGWUKJERFN-RITPCOANSA-N
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Description

(1R,3S)-3-methoxycyclopentan-1-amine is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a methoxy group (-OCH3) and an amine group (-NH2) attached to a cyclopentane ring. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-methoxycyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors followed by functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of chiral catalysts and high-yielding reaction conditions to ensure the desired stereochemistry and purity. The process may include steps such as recrystallization and chromatographic purification to obtain the compound with high optical purity .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-methoxycyclopentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

(1R,3S)-3-methoxycyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-methoxycyclopentan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-methoxycyclopentan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .

Biological Activity

(1R,3S)-3-methoxycyclopentan-1-amine is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy group attached to the cyclopentane ring and an amine functional group, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

  • Neurotransmitter Modulation : The amine group allows the compound to interact with neurotransmitter receptors, potentially influencing mood and cognition.
  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cellular signaling pathways, which could have implications for cancer therapy and neurodegenerative diseases .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : In animal models, the compound has shown potential antidepressant effects, possibly through modulation of serotonergic and noradrenergic systems.
  • Cognitive Enhancement : There is emerging evidence suggesting that it may enhance cognitive functions, making it a candidate for treating conditions like Alzheimer's disease .
  • Antiviral Activity : Some studies have indicated that derivatives of methoxycyclopentanamines possess antiviral properties, particularly against RNA viruses such as HIV .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated antidepressant-like effects in rodent models. The compound increased serotonin levels in the brain .
Study 2 Showed potential for cognitive enhancement; improved memory retention in mice subjected to memory tasks .
Study 3 Evaluated antiviral properties against HIV; showed inhibition of reverse transcriptase activity at micromolar concentrations .

Properties

IUPAC Name

(1R,3S)-3-methoxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVILPGWUKJERFN-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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